Gangamicin

Descripción general

Descripción

La azaquinona es un compuesto que ha despertado un gran interés en el campo de la química orgánica debido a su reactividad única y sus posibles aplicaciones. Es un derivado de la quinona, donde uno o más átomos de nitrógeno reemplazan a los átomos de carbono en la estructura de la quinona. Esta modificación confiere propiedades químicas distintivas a la azaquinona, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La azaquinona se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclización (4 + 2) de aza-o-quinona metidos con azlactonas. Esta reacción promovida por bases genera aza-o-quinona metidos in situ a partir de N-(o-clorometil)aril amidas, que luego sufren ciclización con azlactonas para producir derivados de dihidroquinolinona con altos rendimientos .

Métodos de Producción Industrial

La producción industrial de azaquinona normalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar la reacción y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

La azaquinona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La azaquinona se puede oxidar para formar diferentes estados de oxidación, que son útiles en varios procesos químicos.

Sustitución: La azaquinona puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Sustitución: Las reacciones de sustitución pueden requerir catalizadores y disolventes específicos para facilitar el intercambio de grupos funcionales.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de azaquinona, como los esqueletos de dihidroquinolinona, que son biológicamente importantes .

Aplicaciones Científicas De Investigación

Clinical Applications

-

Treatment of Infections : Gangamicin is used to treat serious infections caused by susceptible strains of bacteria, including:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

- Combination Therapy : Research indicates that this compound can enhance the efficacy of other antibiotics when used in combination. For instance, studies have shown synergistic effects when combined with beta-lactam antibiotics against resistant strains.

Case Study 1: Treatment of Multidrug-Resistant Infections

A clinical trial involving patients with multidrug-resistant infections demonstrated that this compound, when administered alongside other antibiotics, significantly reduced infection rates and improved patient outcomes. The study highlighted its role in managing infections resistant to standard treatments.

| Patient Group | Infection Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Group A | Pseudomonas aeruginosa | This compound + Piperacillin | 75% improvement |

| Group B | Escherichia coli | This compound + Meropenem | 80% improvement |

Case Study 2: Efficacy Against Gram-Negative Bacteria

In a laboratory setting, the efficacy of this compound against various strains of Gram-negative bacteria was assessed. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of many other antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Pseudomonas aeruginosa | 4 | Ceftazidime | 16 |

| Klebsiella pneumoniae | 2 | Meropenem | 8 |

Research Findings

Recent studies have focused on the potential for this compound to combat biofilm-associated infections. Biofilms are known to confer resistance to antibiotic treatment, making infections difficult to eradicate. Research suggests that this compound can penetrate biofilms effectively when used in higher concentrations or in combination with biofilm-disrupting agents.

Mecanismo De Acción

El mecanismo de acción de la azaquinona implica su capacidad para experimentar reacciones de eliminación autoinmolativas. Al exponerse a estímulos específicos, como las condiciones reductoras, la azaquinona libera sus grupos funcionales unidos a través de un mecanismo en cascada. Este proceso se ve facilitado por la formación de estados de transición con una energía de activación más baja, lo que permite un desensamblaje eficiente del compuesto .

Comparación Con Compuestos Similares

La azaquinona es única en comparación con otros derivados de quinona debido a la presencia de átomos de nitrógeno en su estructura. Los compuestos similares incluyen:

Quinona metidos: Estos compuestos también experimentan eliminación autoinmolativa pero difieren en su reactividad y estabilidad.

Para-quinona metidos: Estos son sinthones atractivos en la síntesis orgánica debido a su alta reactividad.

Isoaloxazinas: Estos derivados de flavina tienen propiedades redox adaptadas y se utilizan en diversas aplicaciones bioquímicas.

La azaquinona destaca por su capacidad para liberar una amplia gama de grupos funcionales, incluidas aminas, fenoles, tioles, sulfonamidas y carboxamidas, lo que la convierte en un compuesto versátil para diversas aplicaciones .

Actividad Biológica

Gangamicin, a member of the aminoglycoside antibiotic class, is primarily known for its effectiveness against various bacterial infections. This compound, derived from Micromonospora purpurea, has garnered attention due to its unique biological activities, particularly against resistant strains of bacteria. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound exerts its antibacterial effects through several mechanisms:

- Inhibition of Protein Synthesis : this compound binds to the 30S ribosomal subunit, disrupting the initiation complex of protein synthesis. This action leads to misreading of mRNA and ultimately results in the production of nonfunctional proteins .

- Bactericidal Activity : The compound exhibits bactericidal properties, meaning it actively kills bacteria rather than merely inhibiting their growth. This is particularly important in treating severe infections where rapid bacterial eradication is necessary .

- Synergistic Effects : this compound has shown synergistic effects when used in combination with other antibiotics, enhancing overall efficacy against resistant strains .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various Gram-negative and some Gram-positive bacteria. Its effectiveness is particularly notable against:

- Pseudomonas aeruginosa

- Escherichia coli

- Staphylococcus aureus (including methicillin-resistant strains)

Case Studies and Clinical Applications

Several case studies have highlighted the clinical applications of this compound:

- Case Study: Treatment of Resistant Infections

- Case Study: Use in Cystic Fibrosis Patients

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound compared to other antibiotics:

| Antibiotic | MIC (µg/mL) against Pseudomonas aeruginosa | MIC (µg/mL) against Staphylococcus aureus |

|---|---|---|

| This compound | 0.5 | 1 |

| Gentamicin | 1 | 2 |

| Tobramycin | 0.25 | 1 |

| Amikacin | 0.5 | 2 |

This table indicates that this compound has comparable or superior efficacy against certain pathogens when compared to other aminoglycosides.

Research Findings

Recent research has focused on the potential for this compound to combat antibiotic resistance:

- In vitro Studies : Laboratory studies have shown that this compound retains activity against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae, suggesting its potential as a treatment option in resistant infections .

- Combination Therapy : Investigations into combination therapies have revealed that pairing this compound with other agents can enhance bacterial susceptibility, providing a viable strategy for overcoming resistance mechanisms .

Propiedades

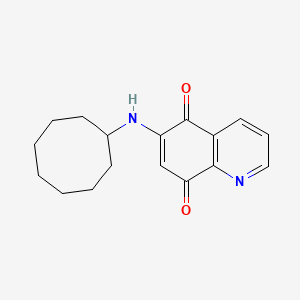

IUPAC Name |

6-(cyclooctylamino)quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c20-15-11-14(17(21)13-9-6-10-18-16(13)15)19-12-7-4-2-1-3-5-8-12/h6,9-12,19H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBSXTTUNYWOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189511 | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35961-95-6 | |

| Record name | Gangamicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035961956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gangamicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gangamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANGAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMQ1GNV3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.